Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- is a heterocyclic compound that features a fused naphthalene and furan ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing naphtho[2,1-b]furan-2-acetic acid, 1-methyl- involves a one-pot, three-component reaction between Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N). The reaction is carried out in acetonitrile (CH3CN) at room temperature for 24 hours, followed by refluxing with hydrochloric acid (HCl) and acetic acid (AcOH) for 1 hour .
Industrial Production Methods
While specific industrial production methods for naphtho[2,1-b]furan-2-acetic acid, 1-methyl- are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This typically includes the use of cost-effective reagents, efficient reaction conditions, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of naphtho[2,1-b]furan-2-acetic acid, 1-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,1-b]furan-2-ylacetic acid: Shares a similar core structure but lacks the 1-methyl substitution.
Naphtho[2,1-b]furan-1-yl derivatives: These compounds have variations in the substitution pattern on the naphthalene and furan rings
Uniqueness
Naphtho[2,1-b]furan-2-acetic acid, 1-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-methyl group can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
401468-27-7 |
---|---|
Molekularformel |
C15H12O3 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
2-(1-methylbenzo[e][1]benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C15H12O3/c1-9-13(8-14(16)17)18-12-7-6-10-4-2-3-5-11(10)15(9)12/h2-7H,8H2,1H3,(H,16,17) |
InChI-Schlüssel |
XZOWDFCAVDXJBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C1C3=CC=CC=C3C=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.